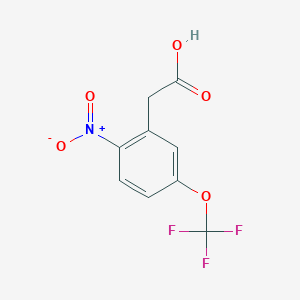
2-Nitro-5-(trifluoromethoxy)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(trifluoromethoxy)phenylacetic acid (2N5TFPAA) is an organic compound that has been used in a variety of scientific research applications. 2N5TFPAA is a nitro-containing compound that contains a trifluoromethoxy group attached to a phenylacetic acid moiety. It is a colorless solid that is soluble in organic solvents and is stable under normal laboratory conditions. The compound has been used in a variety of biological and chemical studies, and its structure and properties make it a useful tool in a variety of research applications.
Applications De Recherche Scientifique
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)phenylacetic acid is not fully understood. It is believed that the nitro group of this compound interacts with the active site of the enzyme, leading to inhibition of its activity. Additionally, the trifluoromethoxy group may interact with the active site of the enzyme, leading to further inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a stable compound that is soluble in organic solvents, making it easy to use in experiments. Additionally, it is relatively inexpensive and widely available. One of the main limitations of this compound is that it is relatively toxic and should be handled with caution. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 2-Nitro-5-(trifluoromethoxy)phenylacetic acid. One potential direction is to further investigate its mechanism of action and develop more effective inhibitors of acetylcholinesterase. Additionally, further research could be conducted to explore the effects of this compound on other enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to explore the effects of this compound on enzymes involved in the synthesis and metabolism of lipids and fatty acids. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Méthodes De Synthèse
2-Nitro-5-(trifluoromethoxy)phenylacetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the nitration of trifluoromethoxybenzoic acid with nitric acid. This reaction yields this compound in a yield of around 70%. Other methods for the synthesis of this compound include the reaction of trifluoromethoxybenzaldehyde with nitric acid, and the reaction of trifluoromethoxybenzoyl chloride with nitrous acid.
Propriétés
IUPAC Name |
2-[2-nitro-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)18-6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKKIAQFMGQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)


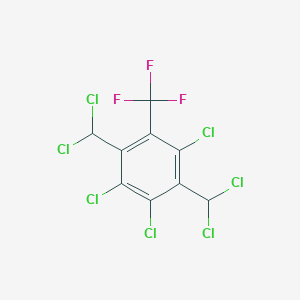


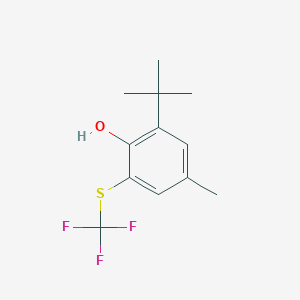
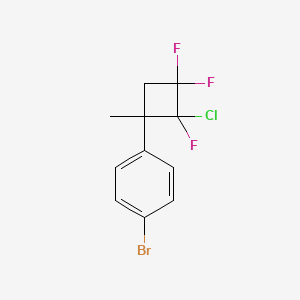
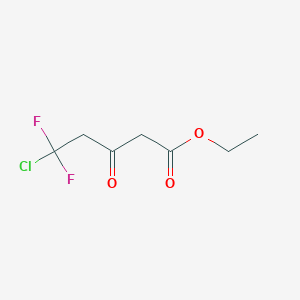
![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)

